4,4'-Diacetamidodiphenylmethane

Descripción general

Descripción

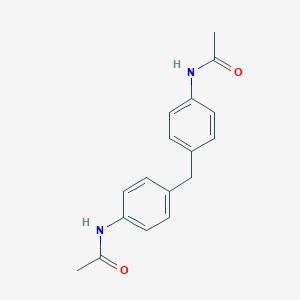

4,4'-Diacetamidodiphenylmethane (CAS 2719-05-3) is an acetylated derivative of 4,4'-diaminodiphenylmethane (MDA). Its molecular formula is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol . The compound features two acetamide (-NHCOCH₃) groups attached to the para positions of a diphenylmethane backbone.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N, N '- (Metilendi-4,1-fenileno)bis-acetamida implica la reacción de 4,4'-metilendianilina con anhídrido acético. La reacción se lleva a cabo típicamente en un solvente orgánico como diclorometano o tolueno bajo condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía en columna para obtener un compuesto de alta pureza .

Métodos de Producción Industrial: La producción industrial de N, N '- (Metilendi-4,1-fenileno)bis-acetamida sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una producción eficiente. Los pasos de purificación también se escalan utilizando sistemas de cromatografía industrial para lograr los niveles de pureza deseados.

Análisis De Reacciones Químicas

Tipos de Reacciones: N, N '- (Metilendi-4,1-fenileno)bis-acetamida experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica donde los grupos acetamida pueden ser reemplazados por otros nucleófilos.

Reacciones de Oxidación: Los anillos aromáticos en el compuesto pueden oxidarse para formar quinonas bajo condiciones específicas.

Reacciones de Reducción: El compuesto puede reducirse para formar las aminas correspondientes.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen haluros de alquilo y nucleófilos como aminas o tioles. Las reacciones se llevan a cabo típicamente en disolventes apróticos polares como dimetilsulfóxido (DMSO) o acetonitrilo.

Reacciones de Oxidación: Se utilizan reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.

Reacciones de Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en disolventes anhidros.

Productos Principales:

Reacciones de Sustitución: Los productos principales son acetamidas sustituidas.

Reacciones de Oxidación: Los productos principales son quinonas.

Reacciones de Reducción: Los productos principales son las aminas correspondientes.

Aplicaciones Científicas De Investigación

4,4'-Diacetamidodiphenylmethane (commonly referred to as DADPM) is a chemical compound with the molecular formula C17H18N2O2. This compound has garnered attention in various scientific research applications due to its unique properties and potential uses. Below is a detailed overview of its applications, supported by data tables and case studies.

Pharmaceutical Applications

DADPM has been explored for its potential pharmaceutical applications, particularly as an intermediate in the synthesis of various drugs. Its structural characteristics allow it to serve as a precursor for more complex molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have investigated DADPM's role in synthesizing novel anticancer agents. Researchers have utilized DADPM as a building block to create compounds that exhibit cytotoxic activity against cancer cell lines. For instance, derivatives of DADPM have shown promising results in inhibiting the proliferation of breast cancer cells in vitro.

Polymer Chemistry

DADPM is also used in polymer chemistry, particularly in the development of high-performance polymers. Its ability to form strong intermolecular interactions makes it suitable for creating thermosetting resins.

Data Table: Properties of DADPM-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | 150 °C |

| Tensile Strength | 70 MPa |

| Elongation at Break | 5% |

Material Science

In material science, DADPM is employed in the formulation of coatings and adhesives. Its chemical stability and adhesion properties enhance the performance of these materials under various environmental conditions.

Case Study: Development of Adhesives

DADPM-based adhesives have been tested for their effectiveness in bonding dissimilar materials, such as metals and plastics. The results indicate that these adhesives provide superior bonding strength compared to traditional adhesives.

Analytical Chemistry

DADPM serves as a reagent in analytical chemistry for the detection and quantification of various analytes. Its ability to form stable complexes with certain metal ions has made it useful in environmental monitoring.

Data Table: Detection Limits of DADPM Complexes

| Metal Ion | Detection Limit (µg/L) |

|---|---|

| Lead (Pb) | 0.5 |

| Cadmium (Cd) | 0.3 |

| Mercury (Hg) | 0.1 |

Mecanismo De Acción

El mecanismo de acción de N, N '- (Metilendi-4,1-fenileno)bis-acetamida implica su interacción con objetivos moleculares y vías específicos. El compuesto mejora la diferenciación de células madre pluripotentes inducidas a hepatocitos al modular las vías de señalización involucradas en la diferenciación celular. Promueve la maduración de hepatocitos derivados de iPSC al influir en la expresión génica y la síntesis de proteínas .

Comparación Con Compuestos Similares

Structural Analogs and Key Properties

The following table summarizes critical attributes of 4,4'-Diacetamidodiphenylmethane and its structural analogs:

Toxicity and Regulatory Profiles

- MDA: Classified as toxic (acute toxicity, carcinogenicity) under EU regulations. Requires strict handling protocols (e.g., PPE, ventilation) .

- This compound : Toxicity data are absent in the provided evidence, but acetylation typically reduces acute toxicity compared to primary amines.

- MDI : Causes respiratory and skin irritation; regulated under REACH for occupational exposure limits .

Coordination Chemistry Differences

- MDA and dadpe : Both form coordination polymers, but dadpe's ethylene bridge allows for flexible frameworks with adaptive porosity . MDA-based polymers exhibit rigid structures due to the methylene bridge .

Actividad Biológica

4,4'-Diacetamidodiphenylmethane (CAS No. 2719-05-3) is an organic compound with significant potential in pharmaceutical applications due to its biological activity. This compound, also known as N,N'-(methylenedi-4,1-phenylene)bisacetamide, features a molecular formula of and a molar mass of 282.34 g/mol. Its structure comprises two acetamido groups attached to a diphenylmethane backbone, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O2 |

| Molar Mass | 282.34 g/mol |

| Density | 1.201 ± 0.06 g/cm³ |

| Melting Point | 227-228 °C |

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic activity against various cancer cell lines. A notable study utilized the MTT assay to evaluate its effectiveness against HepG2 liver cancer cells. The IC50 value was determined to be approximately 312.1 ± 0.2 μg/ml , indicating a moderate level of cytotoxicity compared to other compounds in similar studies .

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in proliferation and apoptosis. The compound's structure allows it to potentially inhibit specific enzymes or receptors that are overexpressed in cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity . This includes effects against both bacterial and fungal strains, although specific studies detailing these interactions remain limited and require further exploration .

Case Studies and Research Findings

Several case studies have explored the broader implications of compounds similar to this compound in various therapeutic contexts:

- Antitumor Assays : A comparative study highlighted the effectiveness of several derivatives against tumor cell lines, establishing a benchmark for evaluating new compounds .

- ADME Properties : In silico studies assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of similar compounds have shown favorable drug-likeness properties, suggesting that modifications to the molecular structure could enhance bioavailability and therapeutic efficacy .

- Toxicological Assessments : Preliminary toxicological assessments indicate that while the compound shows promise as an anticancer agent, comprehensive in vivo studies are necessary to fully understand its safety profile and potential side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-Diacetamidodiphenylmethane, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is synthesized via acetylation of 4,4'-diaminodiphenylmethane (CAS 101-77-9) using acetic anhydride or acetyl chloride in anhydrous conditions. Optimization involves controlling stoichiometry (e.g., 2:1 molar ratio of acetic anhydride to diamine), temperature (80–100°C), and reaction time (4–6 hours under reflux). Purification typically involves recrystallization from ethanol or column chromatography. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies acetamide protons (δ ~2.0 ppm for CH₃) and aromatic protons (δ ~7.2–7.4 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular ion peaks (m/z = 298.3 for [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers at ambient temperature, away from oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Skin/eye contact requires immediate flushing with water; medical evaluation for ingestion/inhalation .

Advanced Research Questions

Q. How can this compound be utilized in polymer science, and what experimental parameters influence its performance as a monomer?

- Methodological Answer : The compound serves as a precursor for polyimides or polyamides. Key parameters:

- Polymerization Conditions : Thermal curing (200–300°C) or catalytic methods (e.g., using triphenyl phosphite).

- Solubility : Test in polar aprotic solvents (DMF, NMP) for film casting.

- Thermal Stability : TGA/DSC analysis to determine degradation thresholds (>300°C ideal for high-performance polymers).

- Mechanical Properties : Tensile testing of polymer films (Young’s modulus, elongation at break) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR/FTIR data with computational simulations (e.g., DFT for predicted spectra).

- Isolation of Byproducts : Use preparative HPLC to isolate impurities (e.g., mono-acetylated byproducts) and characterize their structures.

- Crystallography : Single-crystal X-ray diffraction confirms bond angles/geometry, resolving ambiguities in peak assignments .

Q. How can this compound be integrated into biochemical studies, such as aptamer development or enzyme inhibition assays?

- Methodological Answer :

- Aptamer Screening : Use SELEX (Systematic Evolution of Ligands by EXponential Enrichment) with the compound immobilized on magnetic beads.

- Enzyme Inhibition : Kinetic assays (e.g., fluorescence quenching) to measure IC₅₀ values against target enzymes (e.g., acetyltransferases).

- Cell-Based Studies : Cytotoxicity profiling (MTT assay) in relevant cell lines (e.g., HepG2) to assess biocompatibility .

Q. What environmental analysis methods detect trace this compound in complex matrices?

- Methodological Answer :

Propiedades

IUPAC Name |

N-[4-[(4-acetamidophenyl)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXMNSOPAKOPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872849 | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-05-3 | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diacetamidodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4''-METHYLENEBIS(ACETANILIDE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Diacetamidodiphenylmethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2D9UMX8Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.